molecular formula C8H8N2S B154248 5,6-Dimethyl-2,1,3-benzothiadiazole CAS No. 1887-60-1

5,6-Dimethyl-2,1,3-benzothiadiazole

Cat. No.: B154248
CAS No.: 1887-60-1
M. Wt: 164.23 g/mol
InChI Key: QQCMLCGOLBUDJF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCMLCGOLBUDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351084
Record name 5,6-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1887-60-1
Record name 5,6-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of 2,1,3 Benzothiadiazole Core Structures in Organic Electronics and Photonics

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a cornerstone in the development of high-performance organic electronic and photonic materials. rsc.orgresearchgate.netull.es Its prominence stems from its inherent and potent electron-accepting (electron-deficient) nature. researchgate.netnih.gov This characteristic makes BTD an exceptional building block for constructing molecules with a donor-acceptor (D-A) architecture. nih.gov

In D-A systems, the BTD unit is covalently linked to an electron-donating moiety. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov The ICT process is fundamental to the unique properties of these materials, leading to several key advantages:

Tunable, Low-Energy Band Gaps: The D-A structure effectively lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), enabling the absorption and emission of light at longer wavelengths, including into the visible and near-infrared regions of the spectrum. nih.gov

Enhanced Photophysical Properties: BTD derivatives are renowned for their strong fluorescence and have been extensively studied as photoluminescent compounds. researchgate.netull.es

Broad Applications: The ability to systematically modify the BTD core and its donor partners allows for the fine-tuning of electronic and optical properties. nih.govnih.gov This versatility has led to the successful integration of BTD-based materials into a wide array of devices, including organic light-emitting diodes (OLEDs), organic solar cells (photovoltaics), and organic field-effect transistors (OFETs). rsc.orgresearchgate.net

The stability, strong electron affinity, and synthetic accessibility of the BTD core have solidified its status as one of the most important heterocyclic units in materials chemistry. researchgate.netnih.gov

Influence of Alkyl Substituents at the 5,6 Positions on Molecular and Electronic Characteristics

Foundational Synthesis Routes to the 2,1,3-Benzothiadiazole Scaffold

The construction of the core 2,1,3-benzothiadiazole ring system is a well-established process, primarily relying on the cyclization of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions of Ortho-Phenylenediamine Precursors

The most fundamental and widely adopted method for synthesizing the 2,1,3-benzothiadiazole scaffold involves the reaction of an ortho-phenylenediamine with thionyl chloride. utm.my This reaction proceeds via a condensation and cyclization mechanism, where the sulfur and two nitrogen atoms form the five-membered thiadiazole ring fused to the benzene ring. The by-products of this efficient transformation are typically sulfur dioxide and hydrochloric acid. utm.my This foundational reaction provides a straightforward entry into the benzothiadiazole system, with the substitution pattern on the final molecule being dictated by the substituents present on the initial ortho-phenylenediamine.

Targeted Synthesis of this compound

To achieve the specific 5,6-dimethyl substitution pattern, the general cyclization strategy is applied to a precisely substituted precursor. The synthesis commences with 4,5-dimethyl-1,2-phenylenediamine. This precursor, containing the required methyl groups at the desired positions, undergoes cyclization in a manner analogous to the synthesis of the parent compound, typically through reaction with thionyl chloride. This targeted approach ensures the formation of the this compound core structure.

Preparation of Specific Halogenated Intermediates (e.g., 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole)

Halogenated derivatives of this compound are critical intermediates, serving as versatile handles for further functionalization through cross-coupling reactions. The bromination of the benzothiadiazole ring typically occurs at the 4- and 7-positions. google.com

A documented method for the synthesis of the analogous 4,7-dibromo-5,6-dimethyl-benzofurazan involves reacting the dimethylated heterocycle with elemental bromine in aqueous hydrobromic acid. semanticscholar.org A similar procedure is applicable for the synthesis of 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole, providing the key dibrominated intermediate in high yield. semanticscholar.org

Table 1: Synthesis of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

ReactantReagentsConditionsProductYieldReference
This compoundBromine, 48% Hydrobromic AcidReflux4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazoleHigh semanticscholar.org

Advanced Derivatization and Functionalization Strategies

With the halogenated intermediate in hand, a variety of advanced synthetic methods can be employed to introduce diverse functional groups onto the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 4,7-dibromo derivative is an ideal substrate for these transformations. researchgate.net

The Suzuki-Miyaura coupling is extensively used to create new C-C bonds by reacting the dibromo-benzothiadiazole with various aryl or vinyl boronic acids or their esters. utm.mynih.gov This reaction allows for the introduction of a wide array of π-conjugated substituents at the 4- and 7-positions, significantly modifying the electronic and photophysical properties of the molecule. medchemexpress.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates being coupled. nih.govmdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling

ElectrophileNucleophileCatalyst / LigandBaseSolventProduct TypeReference
4,7-Dibromo-2,1,3-benzothiadiazoleArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene, MeOH, H₂O4,7-Diaryl-2,1,3-benzothiadiazole medchemexpress.com
4,7-Dibromo-2,1,3-benzothiadiazole2-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane, Water4,7-Di(thienyl)-2,1,3-benzothiadiazole nih.gov

The Buchwald-Hartwig amination provides a route to form C-N bonds, enabling the synthesis of arylamine derivatives. researchgate.net This reaction couples the halogenated benzothiadiazole with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. mdpi.com This method is crucial for creating donor-acceptor systems where an electron-rich amino group is directly attached to the electron-accepting benzothiadiazole core. mdpi.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ElectrophileNucleophileCatalyst / LigandBaseSolventProduct TypeReference
4-Bromo-benzothiadiazole derivativeArylamine(THP-Dipp)Pd(cinn)ClNaOtBu1,4-Dioxane4-(Aryl)amino-benzothiadiazole mdpi.com
4,7-Dibromo-pyridazine derivativeCarbazole (B46965)Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane4,7-Dicarbazolyl-pyridazine mdpi.com

Nitration and Subsequent Reduction Pathways

The introduction of nitrogen-based functional groups can also be achieved through nitration followed by reduction. The electron-poor nature of the 2,1,3-benzothiadiazole ring allows it to undergo electrophilic aromatic substitution, such as nitration. utm.my

A common method for nitration involves using a sulfonitric mixture (H₂SO₄/HNO₃), which can selectively install a nitro group at the 4-position of the benzothiadiazole ring. For more substituted systems like 4,7-dibromo-2,1,3-benzothiadiazole, a modified nitrating agent of CF₃SO₃H and HNO₃ has been used effectively.

The resulting nitro derivative is a valuable intermediate. The nitro group can be readily reduced to a primary amino group (–NH₂) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This amino group can then be used for further functionalization, for example, through N-alkylation to form secondary or tertiary amines. This pathway provides an alternative route to the amino-functionalized benzothiadiazoles accessible via Buchwald-Hartwig amination.

Table 4: Nitration and Reduction Pathway for Benzothiadiazole Functionalization

Starting MaterialReaction StepReagentsProductReference
2,1,3-Benzothiadiazole1. NitrationH₂SO₄, HNO₃4-Nitro-2,1,3-benzothiadiazole
4-Nitro-2,1,3-benzothiadiazole2. ReductionSnCl₂·2H₂O, Ethanol4-Amino-2,1,3-benzothiadiazole
4-Amino-2,1,3-benzothiadiazole3. N-MethylationCH₃I, K₂CO₃, DMFN,N-Dimethyl-4-amino-2,1,3-benzothiadiazole

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound core is a powerful strategy to modulate its electronic properties. While direct functionalization of the this compound at other positions can be challenging, the synthesis of derivatives with substituents at the 4- and 7-positions is a well-established approach for the broader class of 2,1,3-benzothiadiazoles. These methods typically start from a pre-functionalized BT core, most commonly 4,7-dibromo-2,1,3-benzothiadiazole, which can be synthesized via the bromination of 2,1,3-benzothiadiazole. utm.myutm.my

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are extensively used to introduce a wide variety of aryl or heteroaryl moieties, which can be either electron-donating or electron-withdrawing in nature. mdpi.comnih.gov For instance, the Stille coupling reaction of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole with organotin reagents like 2-(tributylstannyl)selenophene or 2-(tributylstannyl)pyridine (B98309) allows for the incorporation of selenophene (B38918) (an EDG) and pyridine (B92270) (an EWG), respectively. mdpi.com Similarly, the Suzuki coupling with boronic acids or esters is another versatile method. mdpi.comnih.gov

A study on asymmetrically 4,7-disubstituted benzothiadiazoles reported the synthesis of derivatives bearing a carbazolyl moiety (an EDG) at one position and a solubilizing dendron at the other. nih.gov These examples, while not starting from the 5,6-dimethylated analog, demonstrate the general strategies that could potentially be adapted for the functionalization of a hypothetical 4,7-dihalo-5,6-dimethyl-2,1,3-benzothiadiazole precursor.

The synthesis of donor-acceptor-donor (D-A-D) type molecules often involves the reaction of a halogenated benzothiadiazole with electron-rich units. In one example, various small donor molecules were synthesized by coupling 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole with different donor groups via Stille or Suzuki reactions. mdpi.com The resulting compounds exhibited narrow energy gaps and demonstrated the tunability of the electronic properties through the choice of the donor moiety. mdpi.comresearchgate.net

Furthermore, the introduction of substituents like cyano or fluoro groups directly onto the benzothiadiazole ring can enhance its electron-withdrawing character. polyu.edu.hk The synthesis of these derivatives often involves multi-step procedures starting from appropriately substituted diamines. polyu.edu.hk

Table 1: Examples of Functionalized 2,1,3-Benzothiadiazole Derivatives via Cross-Coupling Reactions

Starting MaterialCoupling PartnerReaction TypeFunctional Group IntroducedReference
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole2-(tributylstannyl)selenopheneStilleSelenophen-2-yl (EDG) mdpi.com
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole2-(tributylstannyl)pyridineStillePyridin-2-yl (EWG) mdpi.com
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole2-thienylboronic acidSuzukiThien-2-yl (EDG) mdpi.com
4-bromo-2,1,3-benzothiadiazolepara-substituted phenylethynyl derivativesSonogashiraPhenylethynyl with EDG/EWG

Annulation Reactions for π-Extended Heterocycles

Annulation, or ring-fusion, reactions are employed to extend the π-conjugation of the benzothiadiazole system, which can lead to materials with red-shifted absorption and emission, making them suitable for various optoelectronic applications. These reactions typically involve the construction of new rings onto the existing benzothiadiazole framework.

A common strategy involves the reaction of a functionalized benzothiadiazole precursor. For instance, the synthesis of benzothiadiazole derivatives annulated with a 2-(1,3-dithiol-2-ylidene)malononitrile moiety at the 4,5-positions has been achieved through nucleophilic substitution reactions on a fluorinated precursor. polyu.edu.hk While this specific example does not start with a 5,6-dimethyl substituted benzothiadiazole, it highlights a viable synthetic route for creating π-extended systems.

Another approach to π-extended systems involves the use of o-aryldiamines with extended conjugation as starting materials for the construction of the thiadiazole ring. polyu.edu.hk This allows for the synthesis of a variety of π-extended electron-deficient units containing the benzothiadiazole core. polyu.edu.hk

The literature reviewed did not provide specific examples of annulation reactions starting directly from this compound. However, the general principles of using functionalized precursors could theoretically be applied if a suitably activated derivative of this compound were available.

Imide Functionalization (e.g., Benzothiadiazole Dicarboxylic Imide (BTDI))

The introduction of a dicarboxylic imide group at the 5- and 6-positions of the benzothiadiazole ring leads to the formation of 2,1,3-benzothiadiazole-5,6-dicarboxylic imide (BTDI), a versatile building block for high-performance polymers in organic solar cells. nih.govnih.gov The imide functionality serves as a strong electron-withdrawing group and provides a site for the attachment of solubilizing alkyl chains.

The synthesis of BTDI-based monomers and polymers has been reported, although not starting directly from this compound. A key synthetic route involves the preparation of a dimethyl 4,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylate intermediate. nih.govresearchgate.net This diester is then hydrolyzed to the corresponding dicarboxylic acid, followed by intramolecular ring closure to form the anhydride. Subsequent reaction with an amine yields the desired N-alkylated benzothiadiazole dicarboxylic imide. researchgate.net

A detailed synthetic pathway towards a dithienyl-flanked BTDI monomer involved the Diels-Alder reaction between 4,7-di(thiophen-2-yl)-2,1,3-thiadiazole and dimethyl acetylenedicarboxylate (B1228247) to yield the dimethyl ester. researchgate.net This was followed by hydrolysis and then imidization. researchgate.net

Table 2: Synthetic Sequence for a Benzothiadiazole Dicarboxylic Imide Derivative

StepReactantsProductKey TransformationReference
14,7-di(thiophen-2-yl)-2,1,3-thiadiazole, Dimethyl acetylenedicarboxylateDimethyl 4,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylateDiels-Alder reaction researchgate.net
2Dimethyl 4,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylate, Base4,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylic acidHydrolysis researchgate.net
34,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylic acid, Acetic anhydride4,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylic anhydrideDehydrative cyclization researchgate.net
44,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylic anhydride, AlkylamineN-alkyl-4,7-di(2-thienyl)-2,1,3-benzothiadiazole-5,6-dicarboxylic imideImidization researchgate.net

Note: This table outlines a general synthetic route to a BTDI derivative. The direct conversion of the methyl groups in this compound to a dicarboxylic imide functionality is not described in the reviewed literature.

Electronic and Optoelectronic Properties of 5,6 Dimethyl 2,1,3 Benzothiadiazole Systems

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic architecture of 5,6-Dimethyl-2,1,3-benzothiadiazole is foundational to its optoelectronic functionality. Central to this are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which dictate the compound's electron-donating and accepting capabilities.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established electron-accepting unit, a characteristic that fundamentally shapes the electronic landscape of its derivatives. researchgate.net In donor-acceptor-donor (D-A-D) type molecules incorporating the BTD unit, theoretical calculations and experimental data consistently show that the LUMO is predominantly localized on the central BTD acceptor. researchgate.net Conversely, the HOMO is typically distributed across the electron-donating moieties.

For the parent 2,1,3-benzothiadiazole, the HOMO and LUMO energy levels are significantly influenced by the computational method and basis set used for their calculation. However, studies on related systems provide valuable insights. For instance, in a series of small donor molecules based on 2,1,3-benzothiadiazole, the HOMO energy levels were found to be spread across the entire molecule, while the LUMO was concentrated on the benzothiadiazole segment. cbu.edu.tr The energy gap for these compounds was found to be in the range of 1.75–2.38 eV. cbu.edu.tr The introduction of two methyl groups at the 5 and 6 positions, as in this compound, is expected to have a modest impact on these energy levels. Methyl groups are weak electron-donating groups, and their presence would likely lead to a slight increase in the HOMO energy level and a less pronounced effect on the LUMO level, resulting in a marginally reduced HOMO-LUMO gap compared to the unsubstituted BTD.

Table 1: Calculated and Experimental FMO Energy Levels of 2,1,3-Benzothiadiazole Derivatives

Compound HOMO (cal.) (eV) LUMO (cal.) (eV) Band Gap (cal.) (eV) HOMO (exp.) (eV) LUMO (exp.) (eV) Band Gap (exp.) (eV)
2a -5.12 -3.01 2.11 -5.60 -3.59 2.01
2b -5.24 -2.81 2.43 -5.76 -3.48 2.28
2c -4.78 -2.59 2.19 -5.24 -3.49 1.75
2d -5.12 -3.03 2.09 -5.86 -3.48 2.38

Data sourced from a study on small donor molecules based on 2,1,3-benzothiadiazole. cbu.edu.tr

Modulation of FMO Energetics via Substituent Effects

The electronic properties of the 2,1,3-benzothiadiazole system can be extensively tuned by introducing various substituent groups. Attaching electron-donating or electron-withdrawing groups to the BTD core allows for precise control over the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. nih.govufrgs.br

For example, the introduction of an electron-donating amino group at the 4-position of 2,1,3-benzothiadiazole leads to a significant change in its absorption spectrum, with the appearance of a broad low-energy band around 400 nm. acs.org This is indicative of a narrowed energy gap. In a study of benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing nitro group (-NO2) was found to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap compared to the unsubstituted counterpart. rsc.org Conversely, an electron-donating methyl group (-CH3) had a less pronounced effect. rsc.org In the case of this compound, the two methyl groups act as weak electron donors. Their effect on the FMO energetics is more subtle than that of strong donor or acceptor groups. They are expected to slightly raise the HOMO level, leading to a modest reduction in the band gap.

Charge Transfer Phenomena

The electron-accepting nature of the benzothiadiazole core makes it a prime candidate for incorporation into systems exhibiting charge transfer phenomena, which are critical for applications in organic electronics and photonics.

Intramolecular Charge Transfer (ICT) Mechanisms

In molecules featuring a donor-acceptor (D-A) architecture, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, a process known as intramolecular charge transfer (ICT). nih.gov 2,1,3-Benzothiadiazole and its derivatives are frequently used as the acceptor component in such systems. acs.orgresearchgate.net The efficiency of ICT is enhanced by the strong electron-accepting character of the BTD unit. acs.org

In D-A systems containing BTD, the introduction of strong electron-donating groups facilitates a more pronounced ICT upon excitation. acs.org While the methyl groups in this compound are weak donors, the core BTD structure can still participate in ICT if linked to a sufficiently strong electron-donating moiety. The resulting charge transfer state is often characterized by a large change in dipole moment between the ground and excited states and can lead to interesting photophysical properties, such as solvatochromism, where the emission wavelength depends on the polarity of the solvent. scbt.com

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process involving the transfer of a proton within a molecule in its excited state. This phenomenon typically requires the presence of both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group in close proximity. nih.govnih.gov While ESIPT has been extensively studied in derivatives of 2-(2'-hydroxyphenyl)benzothiazole, where the phenolic proton is transferred to the nitrogen atom of the thiazole (B1198619) ring, the parent this compound lacks the necessary acidic proton for this process to occur. nih.govsigmaaldrich.com Therefore, in its ground state and without further functionalization with proton-donating substituents, this compound is not expected to exhibit ESIPT.

Photophysical Characteristics

The photophysical properties of this compound, such as its absorption and emission characteristics, are intrinsically linked to its electronic structure. The introduction of methyl groups on the benzothiadiazole core can influence these properties. A study on a dimethyl derivative of di-para-biphenyl-benzothiadiazole showed that the methyl substituents lowered the melting point and increased solubility.

Derivatives of 2,1,3-benzothiadiazole often exhibit fluorescence. For instance, new D-π-A-π-D fluorophores containing a 2,1,3-benzothiadiazole unit have been synthesized and shown to have an absorption maximum in the visible region (around 417 nm) and intense fluorescence emission in the blue-green region, with the exact wavelength being solvent-dependent. scbt.com The photophysical properties of this compound itself are not extensively documented in the literature, but based on related compounds, it is expected to absorb in the UV-visible region and potentially exhibit fluorescence. The exact absorption and emission maxima, as well as the quantum yield, would require specific experimental characterization.

Light Absorption Profiles in the Visible and Near-Infrared (NIR) Regions

Derivatives of 2,1,3-benzothiadiazole (BTD), including those with a 5,6-dimethyl substitution, are known for their ability to absorb light in the visible and near-infrared (NIR) regions. This characteristic is largely due to the electron-accepting nature of the BTD core, which, when combined with electron-donating groups, facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net This ICT extends the absorption of the molecule into longer wavelengths, making these materials suitable for applications such as organic solar cells and photodetectors. nih.govresearchgate.net

The position and nature of substituents on the BTD core play a crucial role in tuning the absorption spectrum. For instance, the introduction of an electron-donor amino group at the 4-position of 2,1,3-benzothiadiazole can induce a broad, low-energy absorption band around 400 nm. nih.gov By strategically modifying the donor and acceptor components, the absorption can be tailored to specific regions of the electromagnetic spectrum. mdpi.com For example, certain BTD-based polymers exhibit strong optical absorption peaks at wavelengths of 830 and 935 nm in the NIR region. researchgate.net This tunability allows for the design of materials with customized light-harvesting properties for various optoelectronic applications. researchgate.net

Luminescence and Photoluminescence Quantum Yields

Systems based on this compound often exhibit luminescence, a property that is highly dependent on their molecular structure and environment. The functionalization of the BTD core with donor substituents can lead to luminescent compounds where emission arises from a "push-pull" effect. mdpi.com The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is a critical parameter for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

The substitution pattern on the BTD ring significantly influences the luminescent properties. For instance, dimethylamine- and carbonyl-substituted BTD derivatives have been shown to exhibit relatively high fluorescence quantum yields in both solid and mesophase states. nih.gov In some cases, solid samples of BTD derivatives can achieve remarkable room-temperature absolute quantum yields, with some phosphinoamine-substituted compounds reaching up to 93%. nih.gov However, fluorescence quenching can occur, particularly in polar protic media, and the extent of this quenching is dependent on the specific substitution pattern.

Below is a data table summarizing the photoluminescence properties of selected 2,1,3-benzothiadiazole derivatives.

CompoundExcitation Wavelength (nm)Emission Maximum (nm)Photoluminescence Quantum Yield (ΦPL)MediumReference
D1375-400510-m-xylene nih.gov
D2375-400525-m-xylene nih.gov
D3375-400505-m-xylene nih.gov
Me2NC8--0.36Mesophase nih.gov
Me2NOC8--0.28Mesophase nih.gov
TFMeC8--0.56Mesophase nih.gov
Phosphinoamine Derivative (Sulphide)-519-53693%Solid State nih.gov

Investigations of Excited State Dynamics (e.g., Triplet States, Charge-Separated Species)

The excited-state dynamics of this compound systems are complex and involve various processes, including the formation of triplet states and charge-separated species. These dynamics are fundamental to the performance of these materials in applications such as photocatalysis and OLEDs. chemrxiv.org

The nature of the excited state is critical. For some BTD derivatives, an nπ* excited state is responsible for key photochemical reactions. However, the introduction of strong electron-donating groups can lead to a charge-transfer (CT) excited state, which may have different reactivity and relaxation pathways. chemrxiv.org The donor's strength and steric effects can be used to tune the nature of the singlet (S1) and triplet (T1) states, influencing both photosensitization and photoredox properties. chemrxiv.org

In certain BTD-based compounds, a phenomenon known as thermally activated delayed fluorescence (TADF) can occur. bohrium.com This process involves reverse intersystem crossing (rISC) from a triplet excited state to a singlet excited state, which can enhance the efficiency of OLEDs. researchgate.net The energy difference between the singlet and triplet states is a key factor governing the efficiency of TADF. Additionally, the presence of heavy atoms, such as bromine, can promote intersystem crossing to the triplet state, leading to phosphorescence with microsecond lifetimes, a rare occurrence for purely organic compounds. mdpi.com The study of these excited-state processes is crucial for designing next-generation organic electronic materials with optimized performance.

Computational and Theoretical Investigations of 5,6 Dimethyl 2,1,3 Benzothiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the molecular and electronic properties of benzothiadiazole derivatives from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of benzothiadiazole-based molecules. nih.gov Functionals such as B3LYP combined with basis sets like cc-pVDZ or 6-31G* are commonly employed to optimize molecular geometries and calculate electronic properties. mdpi.comresearchgate.net These calculations are crucial for understanding the donor-acceptor-donor (D-A-D) structural motif, where the benzothiadiazole unit acts as the acceptor. mdpi.comnih.gov

Energetics and Electronic Properties: A primary focus of DFT studies is the calculation of frontier molecular orbital (FMO) energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). units.it The energy difference between the HOMO and LUMO levels defines the band gap (Eg), a critical parameter for semiconductor applications. mdpi.com For many 2,1,3-benzothiadiazole (B189464) derivatives, these band gaps are narrow, typically in the range of 1.75–2.38 eV. mdpi.comresearchgate.net The ionization potential (IP) and electron affinity (EA) can also be estimated from these orbital energies, providing insight into the material's electron-donating or accepting nature. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for D-A-D type Benzothiadiazole Derivatives This table presents typical data for related compounds to illustrate the application of DFT, as specific values for 5,6-Dimethyl-2,1,3-benzothiadiazole were not available in the search results.

Compound Type HOMO (eV) LUMO (eV) Calculated Band Gap (Eg) (eV)
Selenophenyl-Thienyl-BTD -5.12 -2.93 2.19
Pyridyl-Thienyl-BTD -5.24 -2.83 2.41
EDOT-Thienyl-BTD -4.78 -2.86 1.92
Bithienyl-BTD -5.12 -3.00 2.12

Data sourced from studies on 4,7-substituted 2,1,3-benzothiadiazole derivatives. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited-state properties of molecules and simulating their optical spectra. mdpi.comunits.it By calculating the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption peaks. mdpi.comnih.gov

These calculations help to interpret experimental UV-vis absorption spectra. For instance, in many benzothiadiazole derivatives, the lowest energy absorption band is attributed to the HOMO→LUMO transition, which often has significant intramolecular charge transfer (ICT) character. nih.gov Higher energy absorptions may correspond to transitions like HOMO→LUMO+1 or other π–π* transitions. mdpi.com It is common for theoretical UV-vis spectra calculated in a vacuum to be red-shifted compared to experimental results measured in a solvent. mdpi.com

Molecular Modeling and Dynamics Simulations

Microstructural Models and Interchain Interactions

Computational studies, particularly those employing molecular dynamics (MD) and quantum chemical (QC) methods, provide significant insights into the solid-state morphology of polymers incorporating the 2,1,3-benzothiadiazole (BTD) core. While direct microstructural models for this compound as a discrete molecule are not extensively detailed in the literature, investigations into copolymers such as indacenodithiophene-co-benzothiadiazole (IDTBT) offer a valuable framework for understanding its potential interchain interactions within a polymeric matrix. nih.govchemrxiv.org

These computational models are crucial because the microstructure and the nature of interchain electronic coupling are determining factors for the material's charge transport properties. nih.govresearchgate.net For high-mobility polymers like IDTBT, it is believed that strong interchain electronic coupling is essential for efficient charge transport. nih.gov

Research on IDTBT copolymers reveals a departure from the conventional packing seen in semicrystalline semiconducting polymers. Instead of chain stacking, MD simulations that have been verified against Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) measurements indicate the formation of a unique 3D mesh-like structure. nih.govacs.org This structure is dominated by numerous π-π interactions between the benzothiadiazole units (BT-BT crossings) of adjacent polymer chains. nih.govchemrxiv.org These interactions occur with a preferential perpendicular local orientation of the polymer backbones, a conformation influenced by the steric hindrance from bulky side chains on the co-monomer unit. nih.govacs.org

Although these models predict a generally noncrystalline or amorphous-like structure for the polymer, the BT-BT interchain crossing points exhibit a significant degree of short-range spatial order. nih.govacs.org These ordered crossing points act as efficient sites for interchain connectivity, creating pathways that are crucial for charge transport throughout the material. nih.govresearchgate.net The formation of this mesh-like network, facilitated by BT-BT interactions, helps to reconcile observations of an amorphous-like structure with evidence of remarkable short- and medium-range order. acs.org

The statistics of these interconnected clusters within the polymer matrix have been quantified in simulations, highlighting the extent of the 3D network formed by the BT-BT crossings. nih.govacs.org

Table 1: Simulated Interconnected Cluster Statistics for IDTBT Polymer Chains via BT-BT Crossings This table presents data from molecular dynamics models of an indacenodithiophene-co-benzothiadiazole (IDTBT) copolymer, illustrating the network formed by interchain benzothiadiazole interactions. The data is adapted from studies on IDTBT and serves as a model for potential interactions in polymers containing benzothiadiazole units.

Polymer ModelTotal Number of ChainsNumber of ClustersChains in Largest ClusterPercentage of Chains in Largest Cluster (%)
IDTBT16-51001100100
IDTBT16-1050150100
IDTBT16-2025125100

Theoretical Prediction of Nonlinear Optical (NLO) Behavior

The 2,1,3-benzothiadiazole unit is a well-established electron-accepting building block, making it a key component in the design of molecules with intramolecular charge-transfer (ICT) characteristics. mdpi.comrsc.org This property is fundamental to creating materials with significant nonlinear optical (NLO) responses. When combined with an electron-donating moiety within the same molecule, a donor-acceptor (D-A) architecture is formed, which is a common strategy for developing organic NLO materials. mdpi.commdpi.com The potential for NLO behavior in derivatives of this compound can be inferred from extensive theoretical studies on related BTD structures.

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). mdpi.commdpi.com These computational methods are used to calculate key parameters that define a molecule's NLO response, including linear polarizability (⟨α⟩), and the first (βtot) and second (γtot) hyperpolarizabilities. acs.org

For instance, in D-A molecules containing a benzothiadiazole acceptor, calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—often show a distinct spatial separation. mdpi.commdpi.com The HOMO's electron density is typically localized on the donor part of the molecule, while the LUMO's density resides on the benzothiadiazole acceptor unit. mdpi.commdpi.com A small energy gap between the HOMO and LUMO is indicative of a more facile intramolecular charge transfer, which generally correlates with enhanced NLO properties. acs.org

Theoretical studies on various benzothiadiazole-based D-A systems have demonstrated that structural modifications, such as extending the π-conjugated bridge between the donor and acceptor, can significantly enhance the NLO response. acs.org For example, a computational study on benzotrithiophene-based chromophores showed that increasing the length of a pyrrole (B145914) π-spacer led to higher hyperpolarizability values. acs.org Similarly, DFT studies on small donor molecules featuring a BTD core confirmed their semiconductor properties and potential for optoelectronic applications. mdpi.com These findings suggest that this compound, when incorporated into a D-A structure, would likely exhibit NLO behavior, the magnitude of which could be tuned through molecular engineering.

Table 2: Theoretically Calculated NLO Properties of Selected Donor-π-Acceptor Molecules This table showcases NLO properties calculated via quantum chemical methods for representative molecules. These examples illustrate the typical magnitudes of polarizability and hyperpolarizability predicted for compounds designed for NLO applications. The specific values are highly dependent on the exact molecular structure and the computational method used.

Compound TypePropertyCalculated ValueUnits
Benzimidazole DerivativeNonlinear refractive index (n₂)1.73 x 10⁻⁷cm²/W
Benzimidazole DerivativeThird-order susceptibility (Re(χ⁽³⁾))1.26 x 10⁻⁵esu
Benzotrithiophene-based (DTCM1)First Hyperpolarizability (βtot)7.0440 × 10⁻²⁷esu
Benzotrithiophene-based (DTCM6)Second Hyperpolarizability (γtot)22.260 × 10⁻³⁴esu

Structure Property Relationships and Molecular Design Principles for 5,6 Dimethyl 2,1,3 Benzothiadiazole Derivatives

Impact of Molecular Planarity and Torsional Barriers on Conjugation

The degree of π-conjugation in organic semiconductor molecules is a critical determinant of their electronic properties, including charge transport and light absorption/emission characteristics. Molecular planarity plays a pivotal role in maximizing this conjugation. A planar molecular backbone facilitates effective orbital overlap along the conjugated system, which generally leads to a smaller HOMO-LUMO energy gap and a bathochromic (red) shift in absorption and emission spectra. mdpi.comresearchgate.net

In derivatives of 5,6-Dimethyl-2,1,3-benzothiadiazole, the planarity is largely influenced by the torsional (dihedral) angles between the central benzothiadiazole unit and any appended donor or acceptor moieties. researchgate.net Theoretical and structural analyses show that many donor-acceptor-donor (D-A-D) molecules based on a benzothiadiazole core are nearly planar. researchgate.netnih.gov This planarity is crucial as it promotes close intermolecular contacts and π-π stacking in the solid state, which are essential for efficient charge carrier mobility. mdpi.comresearchgate.net

Design strategies often focus on minimizing these torsional barriers. This can be achieved through "conformational locking," where intramolecular noncovalent interactions, such as those between atoms on the benzothiadiazole spacer and adjacent molecular units, help to enforce a more rigid and planar structure. acs.org The resulting high planarity enhances intermolecular π–π stacking, which is a key factor for optimizing performance in organic solar cells and other electronic devices. acs.org

Role of Alkyl Side Chains in Influencing Solubility, Molecular Weight, and Solid-State Packing

Alkyl side chains are a fundamental component in the design of soluble conjugated polymers and small molecules for solution-processed electronic devices. rsc.orgresearchgate.net While not part of the π-conjugated system, their size, length, and branching pattern have a profound impact on several key properties.

Solid-State Packing: The nature of the alkyl chains significantly influences the molecular configuration, intermolecular interactions, and the resulting solid-state packing or stacking modes. researchgate.net There is often a trade-off between solubility and optimal packing. For instance, while longer chains improve solubility, shorter alkyl chains can lead to a greater extent of backbone planarity and denser interchain π-π packing, which may enhance charge mobility. rsc.org

Studies on benzothiadiazole-based polymers have shown that the type of alkyl chain (linear vs. branched) is also critical. The introduction of branched alkyl chains, for example, can improve the aggregation of polymer backbones and enhance crystallinity in thin films, leading to better charge transport and reduced charge recombination in organic solar cells. researchgate.net Conversely, in some small molecule acceptor systems, even a slight reduction in the length of branched alkyl chains can dramatically decrease solubility, hindering device processing and performance. acs.org This highlights a high sensitivity and the need for careful tuning of these side chains. acs.org

The strategic selection of alkyl chain length and type is therefore a critical tool for balancing the need for good processability with the requirement for favorable solid-state morphology and high charge-carrier mobility. nih.gov

Table 1: Influence of Alkyl Side Chains on Polymer Properties

Feature Impact of Increasing Alkyl Chain Length Impact of Branched vs. Linear Chains Key Takeaway
Solubility Generally increases solubility, enabling solution processing. rsc.org Branched chains can effectively enhance solubility. researchgate.net Essential for fabricating devices from solution.
Solid-State Packing Can sometimes hinder dense π-π packing due to steric effects. rsc.org Branched chains can promote aggregation and crystallinity. researchgate.net Directly affects charge transport and device performance.
Charge Mobility May decrease if long chains disrupt packing. Shorter chains can improve mobility. rsc.org Can be enhanced with optimal branching that improves morphology. researchgate.net A critical parameter for the efficiency of electronic devices.
Molecular Planarity Longer chains can sometimes lead to less planar backbones. rsc.org Influences molecular configuration and intermolecular interactions. researchgate.net Affects conjugation and electronic properties.

Design Strategies for Donor-Acceptor (D-A) Systems Utilizing this compound as an Acceptor Unit

The donor-acceptor (D-A) architecture is one of the most effective strategies for tuning the optoelectronic properties of organic materials. polyu.edu.hk In this design, the 2,1,3-benzothiadiazole (B189464) (BTD) core, including its 5,6-dimethyl substituted variant, serves as an excellent electron-accepting unit due to its inherent electron-deficient nature. polyu.edu.hknih.gov

By coupling the BTD acceptor with various electron-donating (donor) units, chemists can create molecules with tailored HOMO and LUMO energy levels. This strategy facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to the operation of organic photovoltaics and the emission properties of OLEDs. researchgate.net

Key design strategies include:

D-A-D Architectures: Symmetrically flanking the central BTD acceptor with two donor groups is a common approach. nih.gov This design can promote bidirectional electron delocalization and enhance ICT. researchgate.net

Tuning Donor Strength: The electronic properties of the D-A system can be precisely controlled by varying the electron-donating strength of the donor units. Stronger donors generally lead to lower energy gaps and red-shifted absorption/emission spectra.

Introducing π-Bridges: Inserting a π-conjugated spacer (a π-bridge) between the donor and acceptor units is another strategy to extend conjugation and modulate electronic properties. soton.ac.uk

Multimodular Systems: More complex designs incorporate secondary acceptors alongside the BTD unit to create D-A-A' systems. This can lead to broad, panchromatic absorption extending into the near-infrared (NIR) region and facilitate ultrafast charge separation, which is highly desirable for solar energy conversion. researchgate.net

The versatility of the BTD unit as an acceptor has led to its widespread use in materials for applications ranging from red thermally activated delayed fluorescence (TADF) emitters to fluorescent sensors. nih.govresearchgate.net

Table 2: Examples of Donor-Acceptor Systems with a Benzothiadiazole (BTD) Core

System Type Donor Units Acceptor Unit Key Feature Application Area
D-A-D Phenanthroimidazolyl or Pyrenoimidazolyl Benzothiadiazole Bidirectional electron delocalization, dual fluorescence. researchgate.net Luminescent sensing, molecular recognition. researchgate.net
D-A-D 9,9-dimethylacridin-10(9H)-yl (DMAC) 2,1,3-Benzothiadiazole Red thermally activated delayed fluorescence (TADF). nih.gov Organic Light-Emitting Diodes (OLEDs). nih.gov
D-A-A' Various terminal donors BTD with Tetracyanobutadiene (TCBD) Ultrafast charge transfer and separation, NIR absorption. researchgate.net Solar energy conversion. researchgate.net
D-π-A-π-D 9,9-dimethyl-9,10-dihydroacridine, Phenoxazine, etc. Benzothiadiazole Large two-photon absorption cross-section. soton.ac.uk Two-photon excited fluorescence (2PEF) imaging. soton.ac.uk

Effects of Heteroatom Substitution within the Thiadiazole Ring System

Altering the heteroatoms within the electron-accepting ring system provides a powerful method for tuning the electronic properties of the resulting materials. For the 2,1,3-benzochalcogenadiazole family, this involves replacing the sulfur atom (in benzothiadiazole, BTD) with oxygen (to form benzoxadiazole, BO) or selenium (to form benzoselenadiazole, BSD).

Sulfur (S) vs. Oxygen (O): The replacement of the sulfur atom in a BTD-based D-A-D molecule with a smaller, more electronegative oxygen atom has been shown to have a significant impact. In one study, this substitution resulted in a tenfold increase in the power conversion efficiency (PCE) of an organic photovoltaic device. rsc.orgsoton.ac.ukumn.edu This dramatic improvement was attributed in part to a more favorable morphology in the active layer blend. soton.ac.ukumn.edu

Sulfur (S) vs. Selenium (Se): The substitution of sulfur with selenium, a heavier chalcogen from the same group, also modifies the material's properties. This "heavy atom effect" can influence photophysical pathways, for example, by promoting intersystem crossing. researchgate.netnih.gov Comparative studies of BTD and BSD derivatives are crucial for understanding how this change affects luminescence and performance in various applications. researchgate.netnih.gov

Isomeric Structures: Beyond elemental substitution, the arrangement of atoms within the ring is also critical. A comparison of benzo[c] researchgate.netresearchgate.netsoton.ac.ukthiadiazole (BTD) with its isomer benzo[d] rsc.orgresearchgate.netresearchgate.netthiadiazole (isoBTD) revealed that the isoBTD-based materials have higher LUMO energy levels and wider energy gaps. mdpi.com This leads to a hypsochromic (blue) shift in absorption for most derivatives, demonstrating that isomeric structure significantly alters electronic behavior. mdpi.com

S···N Chalcogen Bonding and π–π Stacking Interactions in Molecular Organization

The self-assembly of molecules in the solid state is governed by a variety of noncovalent interactions, which dictate the final morphology and, consequently, the material's electronic properties. For this compound derivatives, chalcogen bonding and π–π stacking are particularly important.

S···N Chalcogen Bonding: A chalcogen bond is a noncovalent interaction involving a chalcogen atom (like sulfur) as an electrophilic region (a σ-hole). In the crystal structures of benzothiadiazole derivatives, directional intermolecular S···N interactions are frequently observed. nih.govacs.org These interactions can be highly specific, for instance, forming "2S–2N squares" where the sulfur atom of one molecule interacts with the nitrogen atom of a neighboring molecule, with reported N···S distances as short as 2.93 Å. researchgate.net This type of strong, directional bonding can control molecular organization, restrict the rotation of the benzothiadiazole unit, and create unique packing motifs that differ significantly from simple arene analogues. acs.orgresearchgate.net

π–π Stacking: This interaction involves the face-to-face stacking of aromatic rings and is fundamental to charge transport in many organic semiconductors. The planar nature of the benzothiadiazole core promotes strong π–π interactions, with observed distances between neighboring complexes in the range of 3.29–3.36 Å. researchgate.net In D-A-D type molecules, this stacking often occurs in a "head-to-tail" arrangement, where the donor part of one molecule overlaps with the acceptor part of an adjacent molecule, creating favorable pathways for charge transport. nih.govnih.gov

The interplay between these forces is complex. In some systems, there is a competition between different types of interactions, such as halogen bonds and chalcogen bonds, in directing the final supramolecular assembly. acs.org A deep understanding of these interactions is essential for designing new materials with controlled molecular organization and extended π-conjugation systems. acs.org

Integration into Advanced Materials Architectures

Conjugated Polymers Incorporating 5,6-Dimethyl-2,1,3-benzothiadiazole-Derived Units

The integration of this compound into conjugated polymer backbones, particularly in donor-acceptor (D-A) architectures, has proven to be a highly effective strategy for developing materials with tailored electronic and photophysical properties. These polymers are at the forefront of research for applications in organic electronics.

The synthesis of donor-acceptor copolymers featuring this compound derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. mdpi.comnih.gov These methods allow for the precise and efficient formation of alternating D-A structures. For instance, copolymers have been synthesized by reacting a dibrominated derivative of this compound with a distannylated or diboronylated comonomer, which acts as the donor unit. nih.govlnu.edu.cn

The choice of catalyst, solvent, and reaction conditions, including the use of phase-transfer catalysts like Aliquat 336, can significantly influence the molecular weight and dispersity of the resulting polymers. mdpi.comdntb.gov.ua Higher molecular weights are often correlated with improved film-forming properties and charge transport characteristics. mdpi.com The general synthetic approach involves the copolymerization of an electron-donating monomer with an electron-accepting monomer, where the this compound unit constitutes the acceptor part. mdpi.com

A variety of donor units have been copolymerized with benzothiadiazole derivatives, including fluorene, carbazole (B46965), and various thiophene-based moieties. mdpi.comresearchgate.net The selection of the donor comonomer is a critical factor in determining the final properties of the copolymer.

The electronic and physical properties of donor-acceptor copolymers are intricately linked to the chemical nature of both the donor and acceptor units. By strategically selecting the co-monomer to be paired with the this compound acceptor, researchers can fine-tune key parameters such as the polymer's bandgap, absorption spectrum, and charge carrier mobility.

For example, the use of stronger electron-donating co-monomers leads to a more pronounced intramolecular charge transfer (ICT) interaction, resulting in a smaller bandgap and a red-shift in the absorption and emission spectra. mdpi.com Conversely, weaker donors result in a larger bandgap. The introduction of different π-conjugated linkers between the donor and acceptor units also provides a means to modulate the electronic structure and planarity of the polymer backbone. nih.gov

The table below illustrates the impact of co-monomer selection on the properties of benzothiadiazole-based copolymers.

Donor Co-monomerResulting Polymer PropertiesReference
FluoreneRed emission, good thermal stability, and uniform morphology. mdpi.comdntb.gov.ua mdpi.com
CarbazoleCan be used to create D-A-D fluorophores with solvatochromic effects. nih.gov nih.gov
Dibenzothiophene-5,5-dioxideResults in copolymers with good thermal and oxidation stability. mdpi.com mdpi.com
Cyclopentadithiophene (CPDT)Leads to copolymers with higher planarity and lower optical band gaps. mdpi.com mdpi.com

Small Molecule Organic Semiconductors Based on this compound Derivatives

In addition to polymers, this compound serves as a core component in the design of small molecule organic semiconductors. These materials are of interest for their well-defined molecular structures and potential for high crystallinity, which can lead to excellent charge transport properties. nih.govnih.gov

The synthesis of these small molecules often involves Suzuki or Stille coupling reactions to attach various donor groups to the 4- and 7-positions of the benzothiadiazole core, creating D-A-D type structures. nih.gov The choice of the terminal donor groups significantly influences the optoelectronic properties, such as the absorption and emission wavelengths, as well as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov For instance, derivatives have been synthesized with terminal groups like selenophene (B38918), pyridine (B92270), and 3,4-ethylenedioxythiophene. nih.gov

These small molecules have been investigated as active materials in organic thin-film transistors (OTFTs) and have demonstrated p-type semiconductor behavior. nih.gov The performance of these devices is highly dependent on the molecular packing in the solid state, which can be controlled through the molecular design and thin-film deposition techniques. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Complexes

The this compound moiety can be functionalized with coordinating groups, such as pyridyl or carboxylate functions, to serve as a ligand for the construction of metal-organic frameworks (MOFs) and coordination complexes. rsc.orgmdpi.com These materials are of interest for their potential applications in areas such as gas storage, catalysis, and chemical sensing. nih.gov

For example, a 2D dysprosium-based MOF has been synthesized using a benzothiadiazole-derived ligand, which exhibited photocatalytic activity. rsc.org In another study, a zinc-based MOF incorporating a 4,7-di(4-pyridyl)-2,1,3-benzothiadiazole ligand was developed as a fluorescent sensor for the detection of the anthrax biomarker, 2,6-pyridinedicarboxylic acid. mdpi.com The benzothiadiazole unit within the MOF structure can contribute to the framework's electronic properties and can also act as a recognition site for guest molecules. mdpi.comnih.gov The synthesis of these MOFs is typically carried out under solvothermal conditions, where the metal ions and the benzothiadiazole-based ligand self-assemble into a crystalline framework. rsc.orgmdpi.com

The selection of the metal ion and the specific design of the organic linker are crucial for controlling the dimensionality, topology, and functional properties of the resulting MOF. mdpi.comnih.gov

Investigations of Solid-State Molecular Organization and Crystallinity

The performance of organic electronic materials is critically dependent on their molecular organization and crystallinity in the solid state. For materials based on this compound, understanding and controlling the solid-state packing is essential for optimizing charge transport and other electronic properties. acs.orgfigshare.comnih.gov

X-ray diffraction is a primary tool for elucidating the crystal structures of both small molecule derivatives and the semi-crystalline domains within polymers. mdpi.com Studies have shown that the intermolecular interactions, such as π-π stacking and S···N interactions, play a significant role in dictating the molecular arrangement. acs.orgnih.gov The substitution pattern on the benzothiadiazole core and the nature of any appended side chains can have a profound impact on the solid-state packing. mdpi.comnih.gov

For instance, the introduction of specific side chains can influence the solubility and processability of the material, as well as the intermolecular distances and orientations in the solid state. mdpi.com In some cases, derivatives of 2,1,3-benzothiadiazole (B189464) have been shown to co-crystallize with fullerenes, which is relevant for applications in organic photovoltaics. acs.orgnih.gov The ability to control the molecular organization through chemical design provides a powerful avenue for enhancing the performance of electronic devices based on these materials. acs.orgnih.gov

Advanced Applications in Organic Electronics and Photonics

Organic Photovoltaics (OPVs)

The 2,1,3-benzothiadiazole (B189464) core is a prevalent electron-deficient unit used in the design of both donor and acceptor materials for organic solar cells. Its strong electron-withdrawing properties facilitate the development of low bandgap materials that can efficiently harvest solar radiation.

Derivatives of 2,1,3-benzothiadiazole are promising non-fullerene acceptors in bulk heterojunction (BHJ) solar cells. In a BHJ solar cell, an active layer comprising a blend of a donor and an acceptor material is responsible for light absorption and charge generation. While fullerene derivatives have historically dominated as acceptor materials, BT-based acceptors offer advantages such as tunable energy levels and broader absorption in the visible spectrum. stanford.edu

For instance, a series of electron-deficient molecules based on a central benzothiadiazole unit flanked with vinylimides have been synthesized and tested in BHJ solar cells. stanford.edu One such derivative, 4,7-bis(4-(N-hexyl-phthalimide)vinyl)benzo[c]1,2,5-thiadiazole (PI-BT), when blended with the donor polymer poly(3-hexylthiophene) (P3HT), resulted in a power conversion efficiency (PCE) of up to 2.54%. stanford.edu This performance is notable for a fullerene-free OPV and is attributed to the favorable electronic properties and morphology of the blend. stanford.edu

In another study, dimeric phenazinothiadiazoles, synthesized from 5,6-diaminobenzothiadiazole, were used as electron acceptors. nih.gov These materials, when incorporated into BHJ solar cells, led to devices with PCEs peaking at 1.6%. nih.gov The research highlighted how the molecular structure of the BT derivative influences the morphology and performance of the solar cell. nih.gov

The efficiency of an OPV device is critically dependent on the processes of exciton (B1674681) dissociation (charge separation) and charge transport to the respective electrodes. The energy levels of the donor and acceptor materials play a crucial role in these mechanisms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of BT derivatives can be tailored by introducing different functional groups. rsc.org

Theoretical studies on various benzothiadiazole derivatives have shown that modifications to the BT core can systematically alter the HOMO and LUMO energy levels. rsc.org This tuning is essential to ensure a sufficient energy offset between the donor and acceptor for efficient charge separation, while minimizing energy loss, which affects the open-circuit voltage (Voc) of the solar cell. stanford.edu For example, the use of PI-BT as an acceptor with P3HT as a donor resulted in a high Voc of 0.96 V, which is significantly larger than that typically observed in P3HT:fullerene devices. stanford.edu This is a direct consequence of the higher LUMO energy level of the BT derivative compared to fullerenes. stanford.edu

Furthermore, the morphology of the donor-acceptor blend, which is influenced by the molecular structure of the BT derivative, dictates the pathways for charge transport. rsc.org Efficient charge transport requires the formation of continuous, interpenetrating networks of the donor and acceptor domains. rsc.org

Organic Light-Emitting Diodes (OLEDs)

The strong electron affinity and luminescence properties of 2,1,3-benzothiadiazole derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs). nih.gov They can function as emitter materials (luminophores) and their properties can be modulated to achieve emission across the visible spectrum.

BT-based molecules have been successfully employed as emitters in OLEDs, demonstrating high efficiency and color tunability. These materials are often designed with a donor-acceptor (D-A) structure, where the BT unit acts as the acceptor. This architecture facilitates intramolecular charge transfer (ICT), which is key to their emissive properties.

For example, two benzothiadiazole-based fluorescent molecules with a D–π–A–π–D structure exhibited high external quantum efficiencies (EQE) of 7.0% and 8.1% in solution-processed green OLED devices. rsc.org The high photoluminescence quantum yields of these materials, 81% and 85% respectively, contribute to their excellent electroluminescent performance. rsc.org

Furthermore, by rationally designing D-A-D structured molecules with 2,1,3-benzothiadiazole as the acceptor, researchers have developed highly efficient red thermally activated delayed fluorescence (TADF) emitters. nih.gov One such emitter, when used in an OLED, achieved a maximum EQE of 8.8% with an emission peak at 636 nm. nih.gov The introduction of thiophene (B33073) as a π-bridge in D-A-D structured BT-based emitters has led to deep-red to near-infrared (NIR) emitting OLEDs with a maximum EQE of 5.75%. researchgate.net

Efficient charge transport within the emissive layer is crucial for achieving high brightness and efficiency in OLEDs. The benzothiadiazole unit is known to be an effective electron transport center. rsc.org In a study of new unsymmetrically substituted benzothiadiazole-based luminophores, the material with an aryl-bridged carbazole (B46965) unit demonstrated the highest electron and hole mobility. rsc.org OLEDs fabricated with this compound as the light-emitting layer exhibited the highest brightness and efficiency in the series. rsc.org

The electroluminescent characteristics of OLEDs, such as turn-on voltage, luminance, and efficiency, are directly influenced by the molecular structure of the emitter. For instance, modifying the end groups of a fluorene–thiophene–BT–thiophene–fluorene core with donor functionalities like triphenylamine (B166846) resulted in solution-processed OLEDs with a peak luminance of 2888 cd m⁻² and a low turn-on voltage of 3.6 V.

The performance of various BT-based emitters in OLEDs is summarized in the table below:

Emitter TypeHost/DopingMax. EQE (%)Emission ColorCIE CoordinatesReference
D–π–A–π–D BTDDoped8.1GreenNot specified rsc.org
D-A-D BTD (TADF)Doped8.8Red (636 nm)Not specified nih.gov
Thiophene π-bridged D-A-D BTDDoped5.75Deep-RedNot specified researchgate.net
Fluorene–thiophene–BT–thiophene–fluorene with triphenylamineNot specifiedNot specifiedOrangeNot specified

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of 2,1,3-benzothiadiazole derivatives have been harnessed in the development of organic field-effect transistors (OFETs), which are the fundamental components of organic integrated circuits. nih.gov The performance of OFETs is primarily characterized by the charge carrier mobility of the organic semiconductor.

Copolymers of CDTT (an extended cyclopentadithiophene derivative) with 2,1,3-benzothiadiazole have shown promising p-type behavior in OFETs with a hole mobility of up to 0.67 cm² V⁻¹ s⁻¹. rsc.org By functionalizing the BT unit, for example, by replacing the hydrogen atoms at the 5 and 6 positions with fluorine and cyano groups, the electronic properties can be shifted to favor n-type transport. A copolymer with a 6-fluoro-5-cyano-2,1,3-benzothiadiazole unit exhibited significantly improved electron mobility of 0.4 cm² V⁻¹ s⁻¹. rsc.org This highlights the effectiveness of substituent tuning on the BT core for modulating charge transport properties. rsc.org

In another approach, a novel acceptor unit, 1-dodecyl-6-dodecoxynaphthyridine-2-one, was used in the synthesis of a compound with a 2,1,3-benzothiadiazole core. nih.gov This material, when applied in an OFET, showed a mobility of 0.022 cm² V⁻¹ s⁻¹ after device optimization. nih.gov The alteration of spacer molecules within a donor-acceptor framework containing benzothiadiazole has also been shown to modulate OFET properties, with a selenophene (B38918) spacer leading to a hole mobility of 0.025 cm² V⁻¹ s⁻¹ in one study.

The charge carrier mobilities of some representative BT-based materials in OFETs are presented below:

Polymer/Small MoleculeMobility TypeMax. Mobility (cm² V⁻¹ s⁻¹)Reference
PCDTT-BTp-type0.67 rsc.org
PCDTT-FCNBTn-type0.4 rsc.org
(NDO-T)₂-BTp-type0.022 nih.gov
IN-BT2Se-INp-type0.025

PCDTT-BT: Copolymer of CDTT and 2,1,3-benzothiadiazole; PCDTT-FCNBT: Copolymer of CDTT and 6-fluoro-5-cyano-2,1,3-benzothiadiazole; (NDO-T)₂-BT: Small molecule with 1-dodecyl-6-dodecoxynaphthyridine-2-one and benzothiadiazole; IN-BT2Se-IN: Small molecule with indole, selenophene, and benzothiadiazole units.

Dye-Sensitized Solar Cells (DSSCs)

The 2,1,3-benzothiadiazole moiety is a critical building block in the design of organic dye sensitizers for Dye-Sensitized Solar Cells (DSSCs). rsc.org These sensitizers are typically designed with a donor-π-bridge-acceptor (D-π-A) architecture, where the benzothiadiazole unit often serves as a key component of the π-conjugated bridge or as an auxiliary acceptor. rsc.org In this structure, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-spacer. rsc.org The acceptor part, often a cyanoacrylic acid group, is responsible for anchoring the dye to the semiconductor surface, typically a mesoporous TiO₂ film. rsc.orgcitedrive.com

When the dye absorbs light, an electron is excited from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO) and then injected into the conduction band of the TiO₂ electrode, generating a current. rsc.org The benzothiadiazole fragment plays a crucial role in facilitating this intramolecular charge transfer (ICT) from the donor to the acceptor and then to the semiconductor. rsc.org Its electron-withdrawing nature helps to lower the LUMO energy level of the dye, which can improve electron injection efficiency and enhance the light-harvesting capability of the cell. rsc.org

Dye System Key Feature Reported Power Conversion Efficiency (PCE) Reference
Benzothiadiazole-based D-π-π-A DyesVaried donor moieties to study effect on efficiency.Modest increase with amino-substituted donors. rsc.org
5,6-bis-hexyloxy-benzo rsc.orgcitedrive.comresearchgate.netthiadiazole DyesHexyloxy chains suppress dark currents.~92% of the N719 standard cell. citedrive.com
Co-sensitization with two Benzothiadiazole Dyes"Cocktail" approach for broader light absorption.Up to 10.9% rsc.org
Stable Benzothiadiazole DyesUsed with an ionic-liquid electrolyte for stability.Over 7.5%, retaining 80% performance after 7000h. rsc.org

Electrochromic Devices

Benzothiadiazole derivatives are highly effective in electrochromic devices, which change their optical properties in response to an electrical potential. These materials are often used in applications like smart windows, displays, and information storage. rsc.org The strong electron-withdrawing character of the benzothiadiazole unit makes it suitable for creating materials that can undergo reversible electrochemical reduction and oxidation, leading to color changes. rsc.org

Many advanced electrochromic systems utilize a donor-acceptor-donor (D-A-D) architecture, where a central benzothiadiazole (BTD) acceptor is linked to two electron-donating units, such as arylamines. rsc.orgresearchgate.net Applying a potential to these molecules can generate stable radical cations or anions, altering their absorption spectra. This results in a visible color change; for example, devices can switch from a transparent or lightly colored state (e.g., pink/orange) to a deeply colored state (e.g., dark blue/black). rsc.orgresearchgate.net

Furthermore, many benzothiadiazole derivatives are fluorescent. This property enables the creation of dual-functional devices that exhibit both electrochromism (change in color) and electrofluorochromism (change in fluorescence intensity) upon electrical stimulation. rsc.orgcitedrive.com In these systems, the fluorescence of the material can be switched "on" or "off" by applying a voltage. rsc.org Research on such dual-functional devices has demonstrated that benzothiadiazole-arylamine compounds can act as the anodic component, leading to reversible vis-NIR electrochromic switching with high contrast. rsc.org The performance of these devices, including coloration efficiency, switching times, and contrast ratios, can be fine-tuned by modifying the chemical structure of the donor and acceptor units. rsc.orgresearchgate.net

Device/Material Type Architecture Observed Properties Performance Metrics Reference
Benzothiadiazole-arylamine CompoundsDonor-Acceptor-Donor (D-A-D)Reversible vis-NIR electrochromism and panchromatic fluorescence.Contrast up to 36% (NIR) / 75% (vis). rsc.org
Unsymmetric Benzothiadiazole FluorophoresVaried flanking electron acceptors (-NO₂, -CN, -CHO).Electrochemically mediated color switching and emission intensity modulation.Coloration efficiency upwards of 655 cm² C⁻¹. citedrive.comnih.gov
Poly(2Th-FBTD)Electropolymerized D-A-D monomer with bithiophene donors.Reversible electrochemical oxidation with color change from neutral to oxidized states.Improved stability and coloration efficiency in vis-NIR ranges. rsc.orgresearchgate.net

Optical Sensing Devices for Analyte Detection

The inherent fluorescence of the 2,1,3-benzothiadiazole core makes it an excellent building block for chromogenic (color-changing) and fluorogenic (fluorescence-changing) chemosensors. nih.gov These sensors are designed to produce a measurable optical response upon interaction with a specific target analyte.

The design of chemosensors based on benzothiadiazole often involves integrating the BTD core as a signaling unit within a larger molecular structure. nih.gov This structure typically consists of a receptor unit, which selectively binds the target analyte, and the BTD fluorophore/chromophore, which reports this binding event through a change in its optical properties. researchgate.net

A common strategy is the indicator displacement assay. researchgate.net In this approach, a receptor and a BTD-based indicator dye form a non-covalent ensemble, which has distinct spectral properties. researchgate.net When the target analyte is introduced, it binds more strongly to the receptor, displacing the indicator dye. researchgate.net This release of the dye into the solution causes a significant and detectable change in color or fluorescence. researchgate.net For this to be effective, the interaction between the receptor and the indicator must be optimal—not too strong and not too weak. researchgate.net

The versatility of the BTD core allows for extensive structural modifications. For example, functional groups can be added to the 4 and 7 positions of the BTD ring to enhance conjugation and fine-tune the electronic and optical properties of the sensor, making it suitable for detecting specific analytes like metal cations or anions. nih.gov

The detection mechanism in BTD-based chemosensors is rooted in the alteration of the molecule's photophysical properties upon binding to an analyte. Several mechanisms can be at play, including:

Intramolecular Charge Transfer (ICT): The BTD core is electron-accepting, and when paired with an electron-donating receptor, an ICT state can exist. Analyte binding to the receptor can enhance or inhibit this ICT process, leading to a shift in the absorption or emission wavelength (a color change).

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor can quench the fluorescence of the BTD fluorophore through electron transfer. When the receptor binds to the target analyte, this PET process is blocked, and the fluorescence is "turned on."

Covalent Interaction: In some cases, known as chemodosimeters, the analyte may covalently bind to the sensor molecule, causing an irreversible chemical reaction that leads to a distinct optical response. nih.gov

The fundamental process involves the analyte modulating the energy levels of the sensor's frontier molecular orbitals (HOMO and LUMO). This modulation directly affects the energy of the absorbed or emitted photons, resulting in the observable signal. The high electron affinity of many 2,1,3-benzothiadiazole derivatives makes them sensitive to electronic perturbations caused by interactions with analytes. scbt.com

Catalytic Applications (e.g., Heterogeneous Photocatalysis)

Beyond discrete molecular applications, polymers incorporating the benzothiadiazole structure have emerged as promising heterogeneous photocatalysts. sigmaaldrich.com Heterogeneous catalysts are advantageous because they are stable, easily separated from the reaction mixture, and reusable. sigmaaldrich.com Organic macromolecular photocatalysts, such as poly(benzothiadiazoles), are also considered a more environmentally friendly alternative to traditional metal-based catalytic systems. sigmaaldrich.com

These polymers have demonstrated the ability to catalyze a variety of organic photoredox reactions using visible light as the energy source. sigmaaldrich.com The benzothiadiazole units within the polymer chain act as photosensitizers. Upon absorbing visible light, they can initiate electron transfer processes, driving chemical transformations such as the aerobic oxidative coupling of amines. The donor-acceptor nature of the polymer backbone facilitates charge separation and transport, which are crucial for efficient photocatalysis. The robustness and insolubility of these polymers allow them to be recovered after a reaction and reused multiple times with minimal loss of catalytic activity, a key requirement for sustainable chemical processes.

Molecular Interactions in Biochemical Systems

Investigations into Molecular Binding and Recognition with Biomolecules

The benzothiadiazole scaffold is recognized for its ability to participate in various non-covalent and covalent interactions with biomolecules, which is a cornerstone of its biological activity. Research into these interactions provides a mechanistic basis for the development of targeted therapies and molecular probes.

Specific Interactions with Protein Domains (e.g., STAT3-SH2 Domain)

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key mediator of cellular signaling, and its Src Homology 2 (SH2) domain is a critical component for its activation and dimerization. The STAT3-SH2 domain represents an attractive target for therapeutic intervention in diseases characterized by aberrant STAT3 signaling, such as cancer.

While direct studies on the interaction between 5,6-Dimethyl-2,1,3-benzothiadiazole and the STAT3-SH2 domain are not extensively documented in publicly available literature, research on analogous benzothiadiazole derivatives provides insights into the potential binding modes. These derivatives have been investigated as inhibitors of STAT3, targeting the SH2 domain to disrupt protein-protein interactions. The general mechanism involves the small molecule binding to the phosphotyrosine-binding pocket of the SH2 domain, thereby preventing the dimerization of STAT3 and subsequent downstream signaling. The specific binding affinity and inhibitory concentration of such interactions are critical parameters that are typically determined through techniques like fluorescence polarization assays and computational docking studies.

It is important to note that while the broader class of benzothiadiazoles has shown promise in this area, specific experimental data for this compound's interaction with the STAT3-SH2 domain, including binding constants and structural details of the complex, are not currently available.

Characterization of Covalent Binding to Cysteine Residues

Cysteine residues in proteins are often targeted for covalent modification due to the nucleophilic nature of the thiol group. This strategy is employed in the design of irreversible inhibitors and chemical probes. The electrophilic character of certain benzothiadiazole derivatives makes them candidates for forming covalent bonds with cysteine residues.

The reactivity of the benzothiadiazole ring system can be tuned by its substituents. While there is a lack of specific studies detailing the covalent modification of cysteine residues by this compound, the general reactivity of the 2,1,3-benzothiadiazole (B189464) core suggests that it could potentially undergo nucleophilic attack. The characterization of such covalent binding would typically involve techniques like mass spectrometry to identify the modified protein and the specific cysteine residue involved, as well as kinetic studies to determine the rate of the reaction. The stability of the resulting covalent adduct is also a key parameter of interest. Without experimental data, the potential for this compound to act as a cysteine-reactive compound remains speculative.

Fundamental Mechanisms as Fluorescent Probes for Cellular Studies

The 2,1,3-benzothiadiazole scaffold is a well-established fluorophore. researchgate.net Its derivatives are known for their favorable photophysical properties, including high photostability, large Stokes shifts, and sensitivity of their emission to the local environment. mdpi.com These characteristics make them valuable tools for fluorescence microscopy and cellular imaging.

Benzothiadiazole-based probes are often designed as "push-pull" systems, where the electron-deficient benzothiadiazole core is coupled with an electron-donating group. This intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is the basis of their fluorescence. The emission properties, such as wavelength and quantum yield, are highly dependent on the nature of the substituents and the polarity of the surrounding medium. This solvatochromic behavior can be exploited to probe different cellular microenvironments.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Strategies for Architecturally Complex Derivatives

The future of 5,6-Dimethyl-2,1,3-benzothiadiazole in advanced materials is intrinsically linked to the development of innovative synthetic methodologies that allow for the creation of architecturally complex derivatives. A foundational approach to synthesizing the core structure involves the reaction of 4,5-dimethyl-ortho-phenylenediamine with reagents like thionyl chloride (SOCl₂). mdpi.com Building upon this core, researchers are exploring modifications to the dimethyl groups to access a wider range of derivatives.

One emerging strategy is the radical bromination of the methyl groups using N-bromosuccinimide (NBS). mdpi.com This process creates brominated intermediates that are highly versatile for further functionalization through various cross-coupling reactions. Another avenue involves the direct oxidation of the methyl groups to formyl groups using reagents like selenium dioxide (SeO₂), introducing reactive handles for subsequent chemical transformations. mdpi.com

Beyond modifying the methyl groups, future strategies will likely draw from successful approaches used for the broader 2,1,3-benzothiadiazole (B189464) (BTD) family. These include palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are powerful tools for creating complex donor-acceptor (D-A) and donor-π-acceptor (D-π-A) systems. mdpi.commdpi.comresearchgate.net The Stille reaction offers another pathway for constructing these conjugated systems. mdpi.com Furthermore, the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is an efficient method for linking the this compound core to other molecular units, creating extended and highly functional architectures. mdpi.com These advanced synthetic methods are crucial for tailoring the electronic and physical properties of the resulting materials for specific applications.

Exploration of Novel Material Architectures and Hybrid Systems

The unique electronic properties of the this compound unit make it an excellent building block for novel material architectures and hybrid systems. A significant area of exploration is its incorporation into D-π-A conjugated copolymers. mdpi.com In these systems, the benzothiadiazole acts as the electron-accepting 'A' unit, which, when combined with electron-donating 'D' units, can produce materials with tailored band gaps and charge transport properties suitable for electronic devices.

Hybrid systems that merge the properties of organic this compound derivatives with inorganic components are a burgeoning field. An important future direction is the use of this compound as a ligand to create luminescent metal-organic frameworks (LMOFs). researchgate.net In these architectures, the benzothiadiazole units can be systematically arranged in a crystalline lattice, leading to materials with unique photophysical properties for applications in sensing and light-emitting devices.

Furthermore, the creation of multi-component hybrid systems, such as ternary blends for organic solar cells, represents another promising frontier. By incorporating a specifically designed this compound derivative into a blend of a donor polymer and an acceptor material, it is possible to create a cascade energy level alignment. mdpi.com This architecture facilitates more efficient exciton (B1674681) dissociation and charge transfer, ultimately boosting the performance of the photovoltaic device. The exploration of ladder-type multi-fused rings incorporating the benzothiadiazole core is another strategy to enhance planarity and intermolecular interactions, leading to improved material performance. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the structure-property relationships in this compound derivatives relies on the application of advanced characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the molecular structure of new derivatives. rsc.org Two-dimensional NMR techniques like HMQC and HMBC can provide unambiguous assignments of all proton and carbon signals, which is critical for confirming the successful synthesis of complex architectures. nih.gov

To probe the electronic and photophysical properties, UV-visible absorption and photoluminescence (PL) spectroscopy are essential. rsc.org These techniques provide insights into the electronic transitions, the optical bandgap, and the emission characteristics of the materials. Measuring the fluorescence quantum yield provides a quantitative measure of the emission efficiency, a key parameter for applications in OLEDs and fluorescent probes. rsc.org

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. nih.gov It provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. This data is invaluable for understanding intermolecular interactions that govern material properties like charge mobility. High-resolution mass spectrometry (HRMS) is also crucial for confirming the exact molecular weight and elemental composition of newly synthesized compounds. rsc.org The combination of these spectroscopic and structural techniques provides the comprehensive characterization needed to guide the rational design of new materials based on this compound.

Multiscale Computational Modeling for Predicting Material Performance

Multiscale computational modeling is emerging as an indispensable tool for accelerating the design and discovery of new materials based on this compound, enabling the prediction of material performance before their synthesis. techscience.comtechscience.com Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the fundamental electronic properties of molecules. mdpi.commdpi.com DFT calculations can accurately predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining the electronic bandgap and the charge injection/transport characteristics of a material in an optoelectronic device. mdpi.commdpi.com

Beyond the molecular level, computational models are being developed to predict the behavior of these molecules in a condensed phase. Time-Dependent DFT (TD-DFT) can be used to simulate and interpret experimental UV-visible absorption spectra, helping to assign specific electronic transitions. researchgate.net Molecular dynamics (MD) simulations can predict how molecules will arrange themselves in the solid state, providing insights into the morphology of thin films, which is a critical factor for device performance. ucdavis.edu

A new paradigm involves the use of machine learning (ML) to predict material properties. acs.org By creating large datasets of known materials and their properties, ML algorithms can be trained to predict the performance of new, hypothetical molecules based on their structural descriptors. This data-driven approach can rapidly screen vast chemical spaces to identify promising candidates with desired characteristics, such as optimal bandgaps or high charge carrier mobilities, significantly streamlining the materials development cycle.

Broadening the Scope of Optoelectronic Applications and Device Integration

The versatile electronic properties of this compound and its derivatives are poised to broaden the scope of their application in next-generation optoelectronic devices. A key application is in the field of organic photovoltaics (OPVs). Copolymers based on the this compound core have already been successfully integrated as electron donor materials in bulk-heterojunction solar cells. mdpi.com Future research will focus on developing new derivatives for use as non-fullerene acceptors (NFAs), a class of materials that has led to significant increases in OPV efficiency. rsc.org The integration of these materials into ternary blend solar cells is another strategy to enhance power conversion efficiencies (PCE) by improving light absorption and creating favorable charge transfer pathways. mdpi.com

In the realm of organic light-emitting diodes (OLEDs), derivatives of the parent 2,1,3-benzothiadiazole have shown great promise as efficient emitters. They have been used to create materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency. rsc.org By rationally designing donor-acceptor molecules using the this compound core, it will be possible to develop new red TADF emitters, which are currently in high demand for full-color displays and lighting. rsc.org

Another significant area of application is in organic field-effect transistors (OFETs). nih.gov By tuning the electron-accepting strength of the benzothiadiazole unit through functionalization, it is possible to create n-type (electron-transporting) polymers. nih.gov The development of high-performance n-type materials based on the this compound scaffold is crucial for the fabrication of complementary circuits, which are the foundation of modern electronics. The performance of these devices is quantified by metrics such as charge carrier mobility, on/off ratio, power conversion efficiency, and external quantum efficiency, as detailed in the table below.

ParameterDescriptionTypical Values for BTD-based Devices
PCE Power Conversion Efficiency4% - 14% mdpi.comrsc.orgnih.gov
μe / μh Electron / Hole Mobility0.1 - 1.0 cm²/Vs nih.govnih.gov
EQE External Quantum Efficiency> 8% rsc.org
V_oc Open-Circuit Voltage> 1 V rsc.org

Table 1: Key Performance Metrics for Optoelectronic Devices Based on Benzothiadiazole Derivatives. This table summarizes important performance parameters for optoelectronic devices incorporating materials derived from the benzothiadiazole core, with typical value ranges found in recent research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5,6-dimethyl-2,1,3-benzothiadiazole and its derivatives?

  • Answer : The synthesis of benzothiadiazole derivatives typically involves halogenation or functionalization of the parent benzothiadiazole core. For example, bromination of 2,1,3-benzothiadiazole using bromine and hydrogen peroxide in acetic acid yields halogenated intermediates, which can undergo further substitution reactions (e.g., methylation via Suzuki coupling or nucleophilic aromatic substitution) . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical for achieving high regioselectivity and purity. Characterization via NMR, IR, and elemental analysis ensures structural fidelity .

Q. How can the photophysical properties (e.g., absorption/emission spectra) of this compound be experimentally determined?

  • Answer : UV-Vis absorption and fluorescence spectroscopy in solution and solid states are standard methods. For instance, benzothiadiazole derivatives exhibit π–π* transitions with absorption maxima between 300–450 nm and large Stokes shifts (>100 nm) due to intramolecular charge transfer. Solvatochromic studies in solvents of varying polarity can reveal electronic transitions and dipole moments . Time-resolved photoluminescence quantifies excited-state lifetimes, while quantum yields are measured using integrating spheres .

Q. What are the stability and reactivity considerations for this compound under experimental conditions?

  • Answer : Stability depends on substituents and environmental factors. Benzothiadiazoles are generally stable under inert atmospheres but may degrade under prolonged UV exposure or oxidative conditions. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Reactivity with acids, bases, or nucleophiles should be tested empirically; for example, nitro or bromo substituents enhance electrophilicity for further functionalization .

Advanced Research Questions

Q. How can this compound be integrated into donor-acceptor copolymers for organic photovoltaics (OPVs)?

  • Answer : The electron-deficient benzothiadiazole unit pairs well with electron-rich donors (e.g., carbazole, thiophene) in alternating copolymers. Direct arylation polymerization (DArP) minimizes stoichiometric waste and simplifies synthesis compared to traditional Suzuki coupling. For example, poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) achieves power conversion efficiencies >7% in bulk heterojunction solar cells . Film morphology optimization (e.g., solvent annealing) enhances charge transport .

Q. What strategies resolve discrepancies between theoretical predictions and experimental optical data for benzothiadiazole-based materials?

  • Answer : Tight-binding models and density functional theory (DFT) often underestimate excitation energies due to approximations in electron correlation. For thiophene–benzothiadiazole co-oligomers, adjusting the monomeric singlet excitation energy parameter (e.g., using experimental Ex values) improves agreement between computed and observed UV-Vis spectra . Hybrid functionals (e.g., B3LYP) with tuned Hartree-Fock exchange percentages better capture charge-transfer states .

Q. How does structural modification of this compound influence charge transport in organic field-effect transistors (OFETs)?

  • Answer : Substituent engineering (e.g., alkyl chains, fluorine atoms) modulates crystallinity and π-π stacking. For example, alkylated benzothiadiazole derivatives form highly ordered thin films via Langmuir-Blodgett techniques, achieving hole mobilities >0.1 cm²/V·s. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) correlate morphology with device performance . Doping with Lewis acids (e.g., BCF) or F4TCNQ enhances conductivity by stabilizing polaronic states .

Methodological Recommendations

  • Synthesis : Prioritize direct arylation for reduced metal waste and scalability .
  • Characterization : Combine AFM, GI-XRD, and space-charge-limited current (SCLC) measurements to link morphology to device metrics .
  • Theoretical Modeling : Validate computational models with experimental Ex values to improve predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.